
5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Potential
Research on similar compounds to 5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has shown antimicrobial and antioxidant properties. For instance, 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives, a similar class of compounds, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited notable antimicrobial potency and strong antioxidant activity, suggesting their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Pharmacological Evaluation
Another study focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives, similar to the compound . The study involved docking against targets including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), followed by the investigation of these compounds for toxicity, tumor inhibition, and antioxidant potential. Some compounds showed binding and inhibitory effects in all assays, with good affinity for COX-2, which correlated to their analgesic and anti-inflammatory effects (Faheem, 2018).
Antitubercular and Antioxidant Activities
A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, structurally related to the compound , were synthesized and evaluated for their antitubercular and antioxidant activities. These compounds showed good antitubercular activity against Mycobacterium tuberculosis, although they exhibited poor antioxidant activity (Prathap et al., 2014).
Cholinesterase Inhibition and Molecular Docking Study
A study on 2,5-Disubstituted 1,3,4-oxadiazoles, closely related to the compound , designed as potential inhibitors of acetyl- (AChE) and butyrylcholinesterase (BChE), revealed their moderate dual inhibition with notable IC50 values. Molecular docking suggested that these compounds could block the entry into the enzyme gorge and catalytic site, indicating their potential for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Anticancer and Antiangiogenic Effects
A related study synthesized thioxothiazolidin-4-one derivatives containing oxadiazol and evaluated their in vivo anticancer and antiangiogenic effects. These compounds significantly reduced tumor volume and cell number, demonstrating strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting potential candidates for anticancer therapy (Chandrappa et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-butoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole' involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole with 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst to form the desired product.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole", "3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde", "Base", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and 3-(4-butoxyphenyl)-1H-pyrazole-5-carbaldehyde in a suitable solvent.", "Step 2: Add a base such as triethylamine to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst such as copper iodide to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable eluent to obtain the desired product." ] } | |
CAS No. |
1187345-99-8 |
Molecular Formula |
C24H26N4O5 |
Molecular Weight |
450.495 |
IUPAC Name |
5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H26N4O5/c1-5-6-11-32-17-9-7-15(8-10-17)18-14-19(27-26-18)24-25-23(28-33-24)16-12-20(29-2)22(31-4)21(13-16)30-3/h7-10,12-14H,5-6,11H2,1-4H3,(H,26,27) |
InChI Key |
JYWPFXWDTZLRIU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


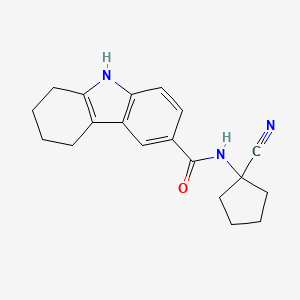
![3-[(furan-2-yl)methyl]-3-(oxan-4-yl)-1-(3-phenylpropyl)urea](/img/structure/B2550936.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(methylamino)pyrrolidine-2-carboxylic acid](/img/structure/B2550939.png)
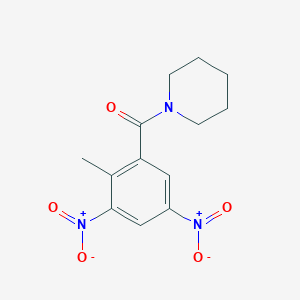


![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)
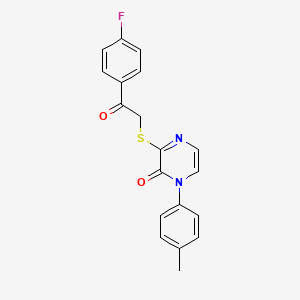
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)
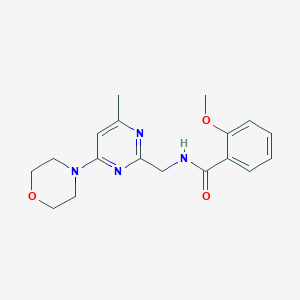
![Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2550951.png)
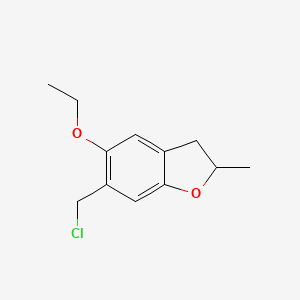
![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)
